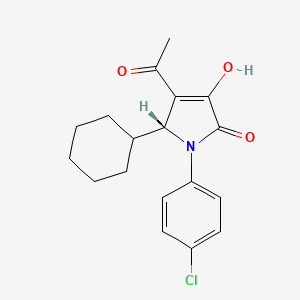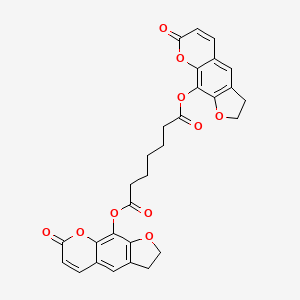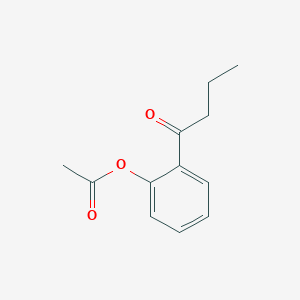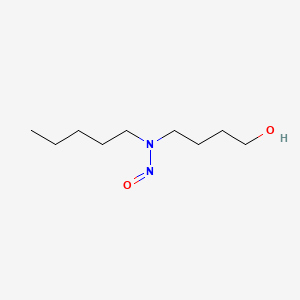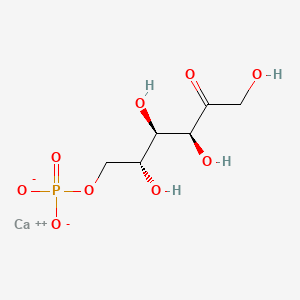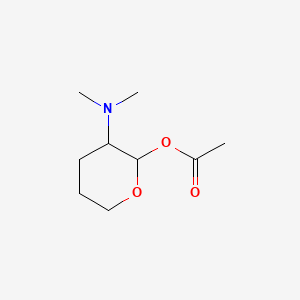
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a pyran derivative, under controlled conditions. The reaction typically requires a catalyst, such as DABCO, and a halogenation agent like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyran derivatives .
Scientific Research Applications
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its wide range of pharmacological activities.
Pyridazinone: A derivative of pyridazine, also known for its diverse biological activities.
Uniqueness
Tetrahydro-3-(dimethylamino)-2H-pyran-2-ol acetate(ester) is unique due to its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64647-02-5 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
[3-(dimethylamino)oxan-2-yl] acetate |
InChI |
InChI=1S/C9H17NO3/c1-7(11)13-9-8(10(2)3)5-4-6-12-9/h8-9H,4-6H2,1-3H3 |
InChI Key |
KFBVRHIVYDGZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(CCCO1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

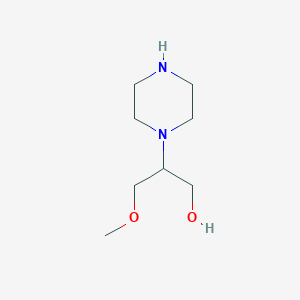
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)


![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
